3-amino-4-phenyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
3-amino-4-phenyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3OS/c26-25(27,28)15-9-6-10-16(13-15)30-23(32)22-21(29)20-19(14-7-2-1-3-8-14)17-11-4-5-12-18(17)31-24(20)33-22/h1-3,6-10,13H,4-5,11-12,29H2,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTUGAIUKLITHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC(=C4)C(F)(F)F)N)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-amino-4-phenyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a complex structure that includes a tetrahydrothienoquinoline core. The trifluoromethyl group is known to enhance lipophilicity and influence biological interactions.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, related tetrahydroquinoline derivatives have shown potent inhibitory effects against various human cancer cell lines. A structure-activity relationship (SAR) analysis suggests that modifications to the phenyl and trifluoromethyl groups can enhance cytotoxicity against tumor cells .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 0.5 |
| Compound B | DLD-1 | 1.0 |
| 3-amino-4-phenyl... | NCI-H661 | TBD |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies revealed that similar thienoquinoline derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways.
Wnt Signaling Pathway Inhibition
Research indicates that certain derivatives can inhibit the Wnt signaling pathway, which is crucial in various cellular processes including proliferation and differentiation. Compounds structurally related to this compound have been shown to inhibit β-catenin activity in a dose-dependent manner .
Case Studies
-
Antitumor Efficacy in Human Tumor Cells
- A study evaluated the efficacy of several tetrahydroquinoline derivatives against human tumor cells. The results indicated that compounds with the trifluoromethyl substitution exhibited enhanced potency compared to their non-fluorinated counterparts.
- Findings : Compounds with an IC50 value below 1 µM were identified as promising candidates for further development.
-
Inhibition of Wnt Signaling
- In a recent investigation into cardiogenic activity mediated by Wnt signaling inhibition, compounds similar to our target demonstrated significant effects on cardiomyocyte differentiation.
- Results : The optimal compound induced cardiogenesis at concentrations significantly lower than previously reported inhibitors .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Thienoquinoline Core
The following compounds share the thieno[2,3-b]quinoline backbone but differ in substituents, influencing their biological and physicochemical properties:
Impact of Substituents on Activity
- N-Aryl Group: Replacement of 3-(trifluoromethyl)phenyl with 4-chlorophenyl (KuSaSch105) significantly enhances antiplasmodial potency, suggesting chloro substituents may improve target binding in parasitic enzymes .
- However, furan-containing analogs may exhibit higher hepatotoxicity risks .
- Trifluoromethyl vs. Halogens : The CF₃ group in the target compound and increases lipophilicity (logP ~3.5 predicted) compared to chloro or bromo analogs, which could influence blood-brain barrier penetration .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization should focus on substituent reactivity and stepwise ring closure. For example, describes a structurally related thienoquinoline carboxamide synthesized via a multi-step protocol involving cyclocondensation of aminothiophene derivatives with ketones, followed by Pd-catalyzed coupling for aryl group introduction . Key parameters to adjust include:
- Reaction temperature (e.g., 80–100°C for cyclization steps).
- Catalyst loading (e.g., 5–10% Pd for cross-coupling).
- Purification via column chromatography using gradients of ethyl acetate/hexane (3:7 to 1:1).
Purity can be enhanced by recrystallization from ethanol or acetonitrile, as noted in for similar quinoline derivatives .
Basic: What analytical techniques are recommended for structural characterization?
Methodological Answer:
A combination of <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) is critical. and highlight the use of NMR to confirm the carboxamide moiety and trifluoromethylphenyl substitution patterns, while HRMS (ESI+) validates molecular weight accuracy (±0.001 Da) . For complex stereochemistry, X-ray crystallography (if crystals are obtainable) or 2D NMR (COSY, NOESY) may resolve ambiguities, as applied in for related thienopyridine derivatives .
Basic: What safety protocols should be followed during handling?
Methodological Answer:
Refer to GHS-compliant guidelines, such as those in :
- Use nitrile gloves , lab coats , and safety goggles to avoid skin/eye contact.
- Work in a fume hood to minimize inhalation of aerosols or vapors.
- Store the compound in a desiccator under inert gas (N2 or Ar) to prevent degradation .
Emergency measures include flushing eyes with water for 15 minutes and using activated charcoal for accidental ingestion.
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the trifluoromethylphenyl group’s role?
Methodological Answer:
SAR studies should compare analogs with varying substituents at the 3-position of the phenyl ring (e.g., -CF3, -Cl, -Br). and demonstrate that electron-withdrawing groups like -CF3 enhance receptor binding affinity in quinoline carboxamides . Key steps:
Synthesize analogs via Suzuki-Miyaura coupling () .
Test in vitro activity (e.g., enzyme inhibition assays at 1–10 μM concentrations).
Use molecular docking (AutoDock Vina) to correlate -CF3 positioning with hydrophobic pocket interactions.
Advanced: How to resolve contradictions in solubility data across different studies?
Methodological Answer:
Contradictions often arise from solvent polarity and pH variations. For example:
- reports solubility in DMSO (>10 mg/mL), while aqueous buffers (pH 7.4) show <1 mg/mL due to the compound’s lipophilic core .
Resolution strategy: - Use HPLC with a C18 column to quantify solubility in multiple solvents (e.g., DMSO, PBS, ethanol).
- Apply Hansen solubility parameters to predict solvent compatibility.
- Modify formulation with cyclodextrins or liposomes ( describes similar approaches for triazole-carboxamides) .
Advanced: What in vivo pharmacokinetic challenges are anticipated, and how can they be addressed?
Methodological Answer:
The compound’s high molecular weight (~480 g/mol) and logP (~3.5, estimated) may limit blood-brain barrier penetration and oral bioavailability. and suggest:
- Microsomal stability assays to identify metabolic hotspots (e.g., amide bond hydrolysis).
- Prodrug strategies : Introduce ester groups at the carboxamide moiety to enhance absorption .
- Pharmacokinetic profiling in rodents: Measure Cmax, T1/2, and AUC after IV/PO administration.
Advanced: How to design computational models for target prediction?
Methodological Answer:
Leverage pharmacophore modeling and machine learning :
Use SwissTargetPrediction or PharmMapper to identify potential targets (e.g., kinase inhibitors).
Validate with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns.
Cross-reference with databases like PubChem () to align with known bioactivities of structural analogs .
Advanced: What strategies mitigate off-target effects in cellular assays?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
